Cas no 920163-39-9 (1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one)

1-(4-{3-Benzyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a structurally complex heterocyclic compound featuring a triazolopyrimidine core linked to a naphthalene moiety via a piperazine spacer. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The benzyl and naphthalene groups enhance lipophilicity, potentially improving membrane permeability, while the triazolopyrimidine scaffold offers opportunities for targeted interactions with enzymatic active sites. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s purity and stability under standard conditions ensure reproducibility in research applications. Further pharmacological profiling is recommended to elucidate its specific biological activities.
1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one structure
920163-39-9 structure
Product Name:1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one
CAS No:920163-39-9
MF:C27H25N7O
MW:463.533704519272
CID:5496316
PubChem ID:16823911
Update Time:2025-05-20

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • F2865-1348
    • 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one
    • 920163-39-9
    • AKOS024473317
    • 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
    • VU0503232-1
    • 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one
    • Inchi: 1S/C27H25N7O/c35-24(17-22-11-6-10-21-9-4-5-12-23(21)22)32-13-15-33(16-14-32)26-25-27(29-19-28-26)34(31-30-25)18-20-7-2-1-3-8-20/h1-12,19H,13-18H2
    • InChI Key: HWSIIKWCDXXRKC-UHFFFAOYSA-N
    • SMILES: O=C(CC1=CC=CC2C=CC=CC1=2)N1CCN(C2C3=C(N=CN=2)N(CC2C=CC=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 463.21205845g/mol
  • Monoisotopic Mass: 463.21205845g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 5
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 80Ų

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one Pricemore >>

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F2865-1348-2μmol
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F2865-1348-10mg
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1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one Related Literature

Additional information on 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one

Comprehensive Overview of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one (CAS No. 920163-39-9)

The compound 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one (CAS No. 920163-39-9) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzyl-triazolopyrimidine core coupled with a naphthalene moiety, positions it as a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific enzymatic pathways, which could lead to breakthroughs in treating various diseases.

In recent years, the demand for novel small-molecule inhibitors and kinase-targeting agents has surged, driven by advancements in precision medicine. 920163-39-9 aligns with this trend due to its ability to interact with key protein targets. Its piperazine linker enhances solubility and bioavailability, making it a valuable scaffold for drug development. This compound is often discussed in the context of cancer research, neurodegenerative disorders, and inflammatory diseases, reflecting its versatility.

The synthesis of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one involves multi-step organic reactions, including cyclization and amination processes. Its CAS No. 920163-39-9 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and academic literature. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity and structural integrity, which are paramount for reproducible research outcomes.

From a commercial perspective, 920163-39-9 is supplied by specialized chemical manufacturers and life science vendors, catering to academic and industrial laboratories. Its pricing and availability are influenced by factors like scale of production and regulatory compliance. Researchers frequently search for bulk suppliers or custom synthesis services to procure this compound, underscoring its niche yet growing market.

Environmental and safety profiles of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one are rigorously evaluated to meet global laboratory safety standards. While it is not classified as hazardous under current guidelines, proper handling protocols—such as the use of personal protective equipment (PPE)—are recommended to mitigate risks during experimentation.

Looking ahead, the exploration of 920163-39-9 is expected to expand, particularly in high-throughput screening and structure-activity relationship (SAR) studies. Its integration into AI-driven drug discovery platforms could accelerate the identification of derivative compounds with enhanced efficacy. As the scientific community continues to unravel its mechanisms, CAS No. 920163-39-9 may emerge as a cornerstone in next-generation therapeutics.

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